3-Hydroxy-2,2-dimethylpropanimidamide

Description

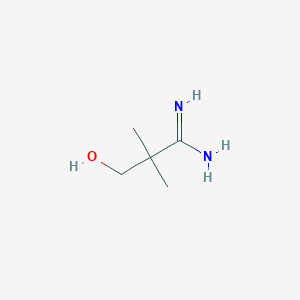

3-Hydroxy-2,2-dimethylpropanimidamide is an organic compound characterized by a propanimidamide backbone substituted with a hydroxyl group and two methyl groups at the 2-position. Its structure (CAS 1603860-03-2) includes an amidine functional group (-C(=NH)-NH₂) and a hydroxyl (-OH) group at the 3-position, making it a versatile intermediate in synthetic chemistry . This compound is primarily used for laboratory research purposes, with explicit warnings against drug or household applications due to its reactive nature .

Properties

Molecular Formula |

C5H12N2O |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

3-hydroxy-2,2-dimethylpropanimidamide |

InChI |

InChI=1S/C5H12N2O/c1-5(2,3-8)4(6)7/h8H,3H2,1-2H3,(H3,6,7) |

InChI Key |

OZANNBSUSSYGPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CO)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Hydroxy-2,2-dimethylpropanimidamide typically involves the reaction of 2,2-dimethyl-3-hydroxypropionaldehyde with an appropriate amidine source. One common method includes the condensation reaction of paraformaldehyde and isobutylaldehyde in the presence of a catalyst, followed by further reactions to introduce the amidine group .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes steps such as condensation, distillation, and crystallization to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-dimethylpropanimidamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Hydroxy-2,2-dimethylpropanimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2-dimethylpropanimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amidine groups play crucial roles in its reactivity and interactions with other molecules. The compound can form stable complexes with metal ions, which is important for its applications in coordination chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-Hydroxy-2,2-dimethylpropanimidamide, differing in substituents, functional groups, or applications:

N'-Hydroxy-2,2-dimethylpropanimidamide (CAS 42956-75-2)

- Structure : Features a hydroxylamine (-NH-OH) group instead of the hydroxyl (-OH) group in the target compound.

- Properties : Exhibits dual reactivity from the amidine and hydroxylamine groups, enabling participation in nucleophilic substitutions and condensation reactions .

- Applications : Used in organic synthesis, particularly in reactions requiring hydroxylamine intermediates.

3-Amino-N-hydroxy-2,2-dimethylpropanimidamide (CAS 1603860-03-2)

- Structure: Contains an additional amino (-NH₂) group adjacent to the hydroxyl substituent.

- Properties: Increased polarity due to the amino group, affecting solubility and reactivity.

Ethyl 3-Hydroxy-2,2-dimethylpropanoate (CymitQuimica)

- Structure: Ester derivative with a propanoate backbone and ethyl ester group.

- Properties : Hydrolytically unstable compared to amidines, with applications as a flavoring agent or solvent intermediate .

- Key Difference : Lacks the amidine functionality, reducing its utility in coordination chemistry or bioactivity studies.

PMDA Compounds (Polymer Precursors)

- Structure: Derived from 3-hydroxy-2,2-dimethylpropanoate via condensation with benzaldehyde .

- Applications : Serve as precursors for polymers and resins, contrasting with the amidine-based research focus of this compound.

Comparative Data Table

Research Findings and Functional Insights

- Safety : All compounds in this class are classified as laboratory-use only, with hazards including irritancy and instability under certain conditions .

Biological Activity

3-Hydroxy-2,2-dimethylpropanimidamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its structural characteristics suggest potential biological activities, particularly in cancer treatment and enzyme inhibition. This article aims to explore the biological activity of this compound through various studies and research findings.

- IUPAC Name : this compound

- Molecular Formula : C5H12N2O

- Molecular Weight : 116.16 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The hydroxyl and amine functional groups enhance its solubility and reactivity, potentially allowing it to modulate various biological processes.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of compounds derived from similar structures demonstrated selective inhibition of colon cancer cells (HCT-116) with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. The most potent derivatives showed specific action on cancer cells while sparing normal cells (HEK-293) .

Table 1: Antiproliferative Activity of Derivatives

| Compound | IC50 (mg/mL) | Cancer Cell Line |

|---|---|---|

| Compound 7a | 0.12 | HCT-116 |

| Compound 7g | 0.12 | HCT-116 |

| Compound 7d | 0.81 | HCT-116 |

Enzyme Inhibition

The compound has also been investigated for its potential as a histone deacetylase inhibitor (HDACI), which is a promising mechanism for cancer therapy. The inhibition of HDACs can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells .

Case Studies

- In Vitro Studies : A study focused on the effects of synthesized derivatives on HCT-116 cells revealed that treatment with these compounds resulted in significant nuclear disintegration, indicating apoptosis. The use of DAPI staining confirmed this effect, showcasing the compound's potential for inducing cell death in cancerous cells .

- Selectivity Testing : Further investigations into the selectivity of these compounds showed that they preferentially targeted cancerous cells over non-cancerous cells, suggesting a favorable therapeutic index for potential drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.